molecular formula C10H10N4O2S B5628700 3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5628700
M. Wt: 250.28 g/mol
InChI Key: MZTRDLUZHKQREO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole involves multi-step reactions starting from primary amines, ketones, and 4-nitrophenyl azide, leading to the formation of 1,5-disubstituted 1,2,3-triazoles through metal-free multi-component reactions (Vo, 2020). These processes emphasize the heterocyclic aromatic 1,2,3-triazole ring's formation, pivotal for its structural foundation.

Molecular Structure Analysis

The molecular structure of similar triazole compounds has been elucidated using crystallographic methods, revealing a planar triazole ring and specific dihedral angles with substituent phenyl rings, indicative of the compound's geometric configuration (Liu et al., 1999). Such structural analyses are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

3-Methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole participates in various chemical reactions, including metal-free multi-component reactions, which are essential for synthesizing substituted triazoles (Vo, 2020). These reactions underline the compound's versatility in chemical synthesis and its potential as a precursor for more complex molecules.

properties

IUPAC Name

5-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7-11-10(13-12-7)17-6-8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTRDLUZHKQREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

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